![molecular formula C15H11N3OS B14327456 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- CAS No. 104635-65-6](/img/structure/B14327456.png)
3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- is a tricyclic heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the broader class of quinolinyl-pyrazoles, which are known for their therapeutic potential in various medical fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the treatment of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, each with unique pharmacological properties . These derivatives are often evaluated for their efficacy in different therapeutic areas.
科学的研究の応用
. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . In medicine, its anti-inflammatory, anti-viral, anti-anxiety, and anti-cancer activities have been well-documented . Industrially, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways . For instance, it acts as an inhibitor of phosphodiesterase 5A (PDE5A), which plays a crucial role in various physiological and pathological pathways . By inhibiting PDE5A, the compound can modulate the levels of cyclic guanosine monophosphate (cGMP), leading to various therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds include other quinolinyl-pyrazoles and related heterocyclic derivatives . Examples include 5-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one and other substituted pyrazoloquinolines .
Uniqueness: What sets 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- apart is its unique substitution pattern, which imparts distinct pharmacological properties . Its ability to inhibit PDE5A with high specificity makes it a valuable compound for therapeutic applications .
特性
CAS番号 |
104635-65-6 |
|---|---|
分子式 |
C15H11N3OS |
分子量 |
281.3 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H11N3OS/c1-9-6-7-13(20-9)18-15(19)11-8-16-12-5-3-2-4-10(12)14(11)17-18/h2-8,17H,1H3 |
InChIキー |
JOPACTLAUXYSLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



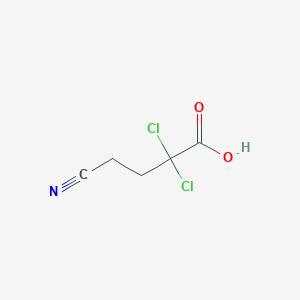
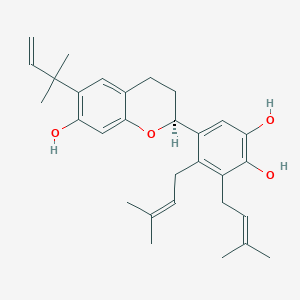
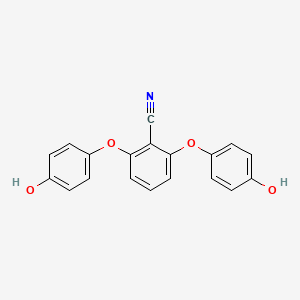
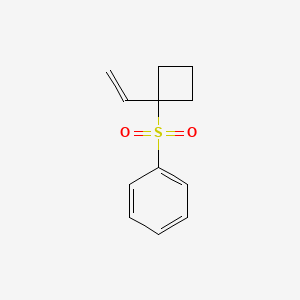
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
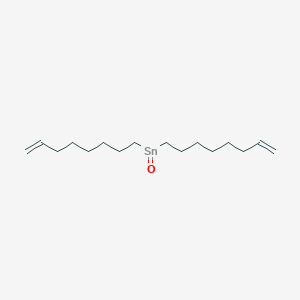

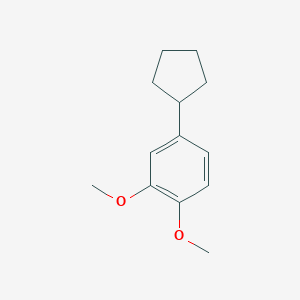

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

